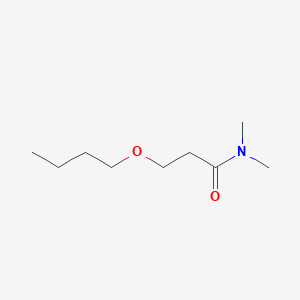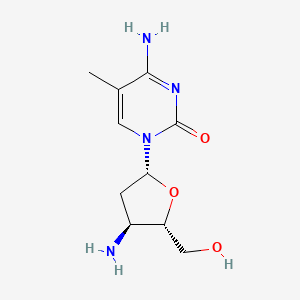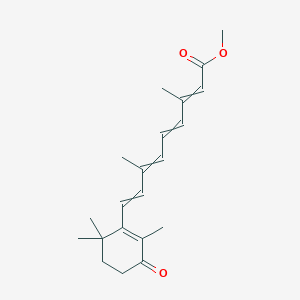
6-cyclohexylhexanoic acid
Overview
Description
6-Cyclohexylhexanoic acid–nickel (1/1) is a coordination compound where nickel is complexed with 6-cyclohexylhexanoic acidThe molecular formula of this compound is C12H22NiO2, and it has a molecular weight of 256.99 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexylhexanoic acid–nickel (1/1) typically involves the reaction of this compound with a nickel salt, such as nickel(II) chloride or nickel(II) acetate. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound–nickel (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexylhexanoic acid–nickel (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: The ligand (this compound) can be substituted with other ligands to form different nickel complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, and carboxylates.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
6-Cyclohexylhexanoic acid–nickel (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Materials Science: The compound is used in the synthesis of nickel-based materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent
Mechanism of Action
The mechanism of action of 6-Cyclohexylhexanoic acid–nickel (1/1) involves the coordination of the nickel ion with the ligand (this compound). This coordination alters the electronic properties of the nickel ion, making it more reactive in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) sulfate
Comparison
6-Cyclohexylhexanoic acid–nickel (1/1) is unique due to the presence of the this compound ligand, which imparts specific properties to the compound. Compared to other nickel complexes, it has different solubility, stability, and reactivity characteristics, making it suitable for specific applications in catalysis and materials science.
Properties
IUPAC Name |
6-cyclohexylhexanoic acid;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2.Ni/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11;/h11H,1-10H2,(H,13,14); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKAAVJXVTTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCC(=O)O.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22NiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978536 | |
| Record name | 6-Cyclohexylhexanoic acid--nickel (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-88-1 | |
| Record name | NSC7743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Cyclohexylhexanoic acid--nickel (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 6,7-DIHYDRO-4H-PYRANO[4,3-D]THIAZOLE-2-CARBOXYLATE](/img/structure/B1505724.png)
![hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride](/img/structure/B1505725.png)

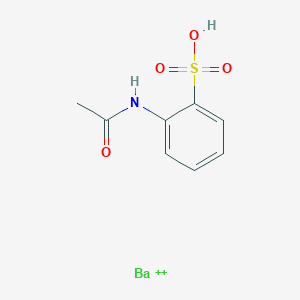

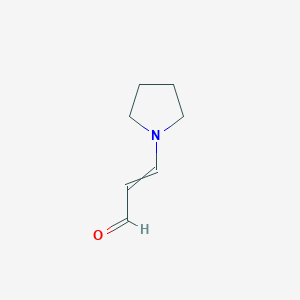
![6-Ethyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B1505746.png)


